Entecavir is a nucleoside analogue with potent antiviral activity against Hepatitis B Virus (HBV). [, ] It belongs to the class of drugs known as reverse transcriptase inhibitors, specifically targeting the HBV polymerase. [] In scientific research, Entecavir serves as a valuable tool for studying HBV replication mechanisms, evaluating antiviral drug efficacy, and investigating the potential for functional cure of HBV infection. [, , ]
Combination Therapies: Combining Entecavir with other antiviral drugs or immunomodulatory agents is a promising area of research for achieving higher rates of HBsAg loss and functional cure. [, ] Isotopically labeled Entecavir could help assess the synergistic effects and elucidate the mechanisms of action of such combination therapies.
Personalized Medicine: Identifying biomarkers that predict treatment response and the likelihood of achieving functional cure is crucial for personalizing CHB treatment. [, ] Studies incorporating "Entecavir-13C2,15N" could help uncover novel biomarkers and refine existing prediction models, leading to more individualized and effective treatment strategies.
Entecavir-13C2,15N is a stable isotope-labeled analogue of entecavir, an antiviral medication primarily used in the treatment of hepatitis B virus infections. The compound features two carbon atoms and one nitrogen atom that are isotopically labeled, enhancing its utility in various scientific applications, particularly in pharmacokinetics and metabolic studies. The chemical structure of entecavir-13C2,15N retains the core features of entecavir while allowing researchers to trace its metabolic pathways and interactions within biological systems.
Entecavir-13C2,15N falls under the category of antiviral agents and is classified as a nucleoside analogue. Its classification is significant due to its specific mechanism of action against viral replication, making it a crucial compound in antiviral therapy.
The synthesis of entecavir-13C2,15N involves several steps that incorporate isotopic labeling into the original entecavir molecule. The process typically includes:
The synthesis often employs methods such as:
These methods ensure that the final product maintains high potency against hepatitis B virus while providing a means for tracking its behavior in biological systems .
The molecular formula for entecavir-13C2,15N is C12H14N4O2S with specific isotopic substitutions at designated carbon and nitrogen positions. The compound retains a similar three-dimensional structure to entecavir, which is crucial for its biological activity.
Key structural data includes:
Entecavir-13C2,15N undergoes various chemical reactions typical for nucleoside analogues:
The reactivity profile of entecavir-13C2,15N allows it to effectively compete with natural substrates during viral replication processes, leading to termination of viral DNA synthesis.
Entecavir-13C2,15N exerts its antiviral effects primarily through:
The effectiveness of entecavir-13C2,15N can be quantified by measuring its half-maximal effective concentration (EC50), which indicates its potency against hepatitis B virus replication.
Relevant analyses include spectroscopic methods (e.g., NMR, MS) to confirm isotopic labeling and structural integrity.
Entecavir-13C2,15N has several scientific uses:
The incorporation of stable isotopes enhances the understanding of drug behavior and efficacy in clinical settings .
Entecavir-13C2,15N is a stable isotope-labeled analog of the antiviral drug entecavir, where two carbon atoms (12C) are replaced by 13C isotopes, and one nitrogen atom (14N) is replaced by 15N. The labeling occurs at specific positions within the purine ring system: carbons 2 and 8, and nitrogen 1. This targeted substitution preserves the core molecular geometry while creating a distinct mass signature for analytical detection. The structural integrity of the parent molecule remains intact, as confirmed by identical chiral configurations ([1R,3S,4R]) at the cyclopentyl moiety compared to unlabeled entecavir [3] [8] [9]. The isotopic pattern is clearly reflected in the SMILES notation (O=[13C]1C([15N]=CN2[C@H]3CC@HC@@HC3=C)=[13C]2N=C(N)N1), which explicitly denotes the positions of heavy isotopes [2] [3].
Table 1: Isotopic Labeling Positions in Entecavir-13C2,15N
Atom Position | Element | Isotope | Role in Molecular Structure |
---|---|---|---|
Carbon 2 | C | 13C | Carbonyl carbon in purine ring |
Carbon 8 | C | 13C | Bridge carbon in purine ring |
Nitrogen 1 | N | 15N | Ring nitrogen adjacent to C2 |
The molecular formula of Entecavir-13C2,15N is C1013C2H15N415NO3, reflecting the incorporation of two 13C atoms and one 15N atom. This results in a molecular weight of 280.26 g/mol, which exceeds the unlabeled entecavir (277.27 g/mol) by approximately 3 atomic mass units [1] [2] [9]. The mass increase stems directly from the isotopic substitutions: each 13C contributes +1 Da (versus 12C), and 15N contributes +1 Da (versus 14N). This mass shift is critical for mass spectrometry-based quantification, enabling clear differentiation from endogenous compounds and unlabeled drug molecules in pharmacokinetic studies. Analytical techniques such as LC-MS/MS leverage this mass difference to achieve high sensitivity and specificity when tracing the compound in biological matrices [1] [8].
Table 2: Molecular Weight Calculation for Entecavir-13C2,15N
Component | Atom Count | Standard Mass (Da) | Isotopic Mass (Da) | Total Contribution (Da) |
---|---|---|---|---|
C (12C) | 10 | 12.00 | - | 120.00 |
C (13C) | 2 | - | 13.00 | 26.00 |
H | 15 | 1.01 | 1.01 | 15.15 |
N (14N) | 3 | 14.01 | - | 42.03 |
N (15N) | 1 | - | 15.00 | 15.00 |
O | 3 | 16.00 | 16.00 | 48.00 |
Total Molecular Weight | 280.26 |
The isotopic labeling in Entecavir-13C2,15N induces negligible alterations to its physicochemical properties relative to unlabeled entecavir. Both compounds exhibit identical polarity, evidenced by matching calculated partition coefficients (logP ≈ -1.2) and identical chromatographic retention times in reversed-phase HPLC systems [3] [9]. This similarity confirms that isotopic substitution does not significantly impact intermolecular interactions with stationary phases. However, minor kinetic isotope effects may influence metabolic transformation rates, though the compound retains >95% chemical purity (HPLC) and the same crystalline solid appearance as its unlabeled counterpart [3]. Solubility profiles in aqueous and organic solvents (e.g., DMSO, ethanol) remain comparable, though the labeled analog exhibits the same low water solubility (~4 mg/mL) that necessitates specialized formulations for in vitro assays [3] [7].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5